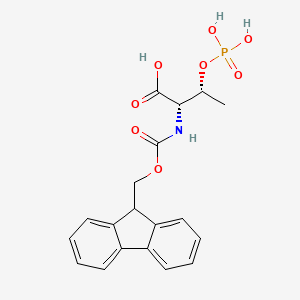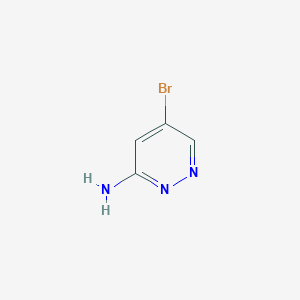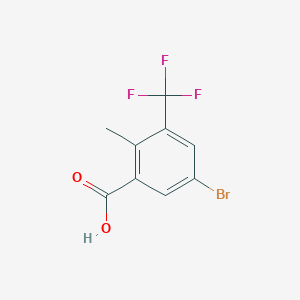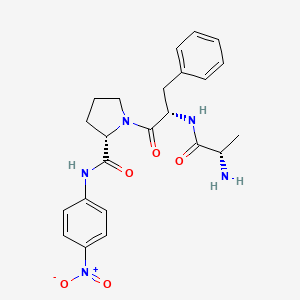
N-9-芴甲氧羰基-苏氨酸(磷酸)-OH
描述
Synthesis Analysis
The synthesis of Fmoc-Thr(PO3H2)-OH involves introducing the Fmoc group onto the threonine amino acid. Common methods include reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20NO8P , with a molecular weight of approximately 421.34 g/mol . The structure includes the Fmoc group attached to the phosphorylated threonine residue .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base, typically using piperidine. The cleavage of Fmoc-Thr(PO3H2)-OH yields the desired peptide product .
科学研究应用
生物医学应用 肽基水凝胶
肽基水凝胶 (PHGs) 是一种生物相容性材料,在各种生物医学应用中表现出巨大潜力。 N-9-芴甲氧羰基-苏氨酸(磷酸)-OH 可用于合成这些水凝胶,由于其生物相容性和形成自支撑结构的能力,它们适用于药物递送系统和用于成像的诊断工具 .
仿生材料设计 自组装特征
连接到氨基酸和短肽(如 this compound)上的 Fmoc 基团赋予其显著的自组装特性。 这些特性在仿生材料设计中得到利用,其中 Fmoc 部分固有的疏水性和芳香性促进了构建基元的缔合,从而形成具有纳米技术和材料科学潜在应用的新型材料 .
抗菌应用 新型分子和材料
为了应对日益严重的抗菌素耐药性 (AMR) 的担忧,人们正在探索 Fmoc 修饰的氨基酸(如 this compound)的抗菌效力。 这些化合物可用于开发具有抗菌特性的新型分子和材料,为传统抗生素提供替代方案,并有助于对抗 AMR .
未来方向
: Sigma-Aldrich Product Page : Perich JW, et al. Synthesis of phosphopeptides by the multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science, 6(2-3), 91-97 (1999). : Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Springer Link. DOI: 10.1023/A:1008823924135
作用机制
Target of Action
Fmoc-Thr(PO3H2)-OH is a modified amino acid used in the synthesis of peptides . The primary targets of this compound are the peptide sequences that it helps to build. These peptide sequences can have various roles, depending on their composition and structure .
Mode of Action
Fmoc-Thr(PO3H2)-OH interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids to create a peptide sequence . The Fmoc group provides protection for the amino acid during synthesis, and it is removed once the peptide bond is formed .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-Thr(PO3H2)-OH is the synthesis of peptides . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide sequences. These sequences can then participate in various biological processes, depending on their specific structure and composition .
Result of Action
The molecular effect of Fmoc-Thr(PO3H2)-OH’s action is the formation of peptide sequences . On a cellular level, these peptides can have various effects, depending on their specific structure and function. They can act as signaling molecules, structural components, or enzymes, among other roles .
Action Environment
The action of Fmoc-Thr(PO3H2)-OH can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent used in the process . Additionally, the stability of the compound can be influenced by storage conditions .
属性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIKUSCYAJQLRR-DIFFPNOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)


![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)




![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)



